2,2'-Bifuran
Overview
Description
2,2’-Bifuran is a chemical compound with the molecular formula C8H6O2 . It has a molecular weight of 134.13 g/mol . The IUPAC name for 2,2’-Bifuran is 2-(furan-2-yl)furan .
Synthesis Analysis
The synthesis of valuable bifuranyl dicarboxylates, which includes 2,2’-Bifuran, starts with α-bromination of readily accessible furan-2-carboxylates by LiBr and K2S2O8 . The bromination intermediate product 5-bromofuran-2-carboxylates were then conducted in a palladium-catalyzed reductive homocoupling reactions in the presence of alcohols to afford bifuranyl dicarboxylates . Another synthesis method involves nickel-electrocatalyzed homocoupling of bromine-substituted methyl furancarboxylates .
Molecular Structure Analysis
The molecular structure of 2,2’-Bifuran has been studied using density functional theory . The optimised molecular structures, vibrational wavenumbers and corresponding vibrational assignments of the syn- and anti-conformers of 2,2’-Bifuran and its nitro, fluoro, methyl and hydroxyl derivatives were obtained .
Chemical Reactions Analysis
The chemical reactions of 2,2’-Bifuran have been studied in the context of its use in the synthesis of polyesters . One of the final products in this protocol, [2,2’]bifuran-5,5’-dicarboxylic acid esters, are essential monomers of poly(ethylene bifuranoate), which can be served as a green and versatile alternative polymer for traditional poly(ethylene terephthalate) that is currently common in technical plastics .
Physical And Chemical Properties Analysis
2,2’-Bifuran has a density of 1.1±0.1 g/cm3, a boiling point of 183.1±15.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.2±3.0 kJ/mol and a flash point of 63.8±7.2 °C . The index of refraction is 1.501, and it has a molar refractivity of 35.4±0.3 cm3 .
Scientific Research Applications
Dye-Sensitized Solar Cells
2,2’-Bifuran derivatives have been synthesized and used as sensitizers in dye-sensitized solar cells (DSSCs). These compounds, when combined with cyanoacetic acid, barbiturate, thiobarbituric acid, and 4-carboxylcyanoacetamides, show potential in photovoltaic performance comparable to the Ru(II) dye N3 .
Conformational Studies
High-level ab initio calculations and DFT methods have been employed to analyze the torsional potential for inter-ring rotation in 2,2′-bifuran. This research helps in understanding the conformational behavior of bifuran molecules which is crucial for their application in various fields .
Polymer Synthesis
Bifuran compounds derived from furfural have been used to synthesize materials with interesting properties such as strong UV-light filtering effects and reduced oxygen gas permeability. These properties are significant for developing new polymers with enhanced durability and functionality .
Future Directions
2,2’-Bifuran has potential applications in the synthesis of bio-based materials, particularly in high-volume products like polymers . One of the final products in the synthesis protocol, [2,2’]bifuran-5,5’-dicarboxylic acid esters, are essential monomers of poly(ethylene bifuranoate), which can serve as a green and versatile alternative polymer for traditional poly(ethylene terephthalate) that is currently common in technical plastics . This suggests that 2,2’-Bifuran could play a significant role in the development of sustainable materials in the future .
Mechanism of Action
Mode of Action
The mode of action of 2,2’-Bifuran involves its interaction with its targets. The torsional potential for inter-ring rotation in 2,2’-Bifuran has been systematically tackled using highly accurate ab initio calculations as well as cost-effective DFT methods . The successful convergence of the ab initio results allowed to confirm the presence of a shallow gauche minimum in the torsional potential curve .
Biochemical Pathways
The metabolism of 2,2’-bifuran via the cyp2e1 pathway results in increased ros production, including superoxide, hydrogen peroxide (h2o2), and hydroxyl radicals . ROS production is associated with cancer development, atherosclerosis, diabetes, inflammation, aging, and other harmful processes .
Pharmacokinetics
The bioavailability of a compound is an important ADME property
properties
IUPAC Name |
2-(furan-2-yl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHZFLBMZZVHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974505 | |
Record name | 2,2'-Bifuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5905-00-0 | |
Record name | 2,2'-Bifuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bifuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2'-bifuran?
A1: 2,2'-Bifuran has a molecular formula of C8H6O2 and a molecular weight of 134.13 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2,2'-bifuran?
A2: Researchers often employ NMR spectroscopy (1H-NMR and 13C-NMR), UV/Vis spectroscopy, and mass spectrometry (MS) to characterize 2,2'-bifuran and its derivatives. [, , , ]
Q3: How does incorporating 2,2'-bifuran units into polymers affect their properties?
A3: Studies show that incorporating 2,2'-bifuran units can enhance several polymer properties:
- Increased glass transition temperature (Tg): This results in a higher temperature for the transition from a rigid to a more flexible state. []
- Improved oxygen barrier properties: This is particularly relevant for packaging applications. [, ]
- Enhanced UV absorbance: This property can be advantageous for applications requiring UV protection. [, ]
Q4: How stable is the 3,3′-bifuran-5,5′-dicarboxylic acid-based polyester when exposed to air?
A4: Interestingly, this polyester exhibits air-induced cross-linking. This process significantly reduces its oxygen permeability, reaching levels comparable to high-performance barrier polymers. []
Q5: What computational methods help understand the conformational properties of 2,2'-bifuran and its derivatives?
A5: Density Functional Theory (DFT) calculations are widely used to study 2,2'-bifuran's syn- and anti-conformers. These calculations provide insights into their relative stability, rotational barriers, and how these are influenced by solvent polarity. [, ]
Q6: Can you elaborate on the use of Molecular Dynamics (MD) simulations in studying 2,2'-bifuran derivatives?
A6: MD simulations have been employed to calculate binding energies of 2,2'-bifuran derivatives on metal surfaces, offering insights into their corrosion inhibition properties. []
Q7: How do structural modifications of 2,2'-bifuran derivatives impact their properties and activities?
A7: Research indicates that modifying substituents on the 2,2'-bifuran core can significantly alter:
- Rotational barriers: Fusing benzene rings to the 2,2'-bifuran core increases rotational barriers, leading to more planar structures. []
- Electronic properties: Introducing electron-donating or electron-withdrawing groups influences the electronic distribution and consequently impacts properties like UV absorbance and fluorescence. [, ]
- Biological activity: Studies on 2,2'-bifuran derivatives as potential anti-MRSA agents demonstrate varying efficacy depending on the substituents. []
Q8: What analytical techniques are used to study the dehydrogenative Heck reaction involving 2,2'-bifuran formation?
A8: Electrospray ionization mass spectrometry (ESI-MS) coupled with MS/MS and high-resolution mass spectrometry provides insights into the reaction mechanism and intermediates involved in the formation of 2,2'-bifuran via the dehydrogenative Heck reaction. []
Q9: What are some potential applications of 2,2'-bifuran and its derivatives based on their reported properties?
A9: Research suggests several potential applications:
- High-performance bioplastics: 2,2'-bifuran-based polyesters show promise as high-performance bioplastics due to their favorable thermal and mechanical properties, oxygen barrier capabilities, and UV-blocking potential. [, ]
- Organic semiconductors: Oligomers incorporating 2,2'-bifuran units have shown potential as organic semiconductors for organic light-emitting field effect transistors (OLETs). []
- Corrosion inhibitors: 2,2'-bifuran derivatives exhibit potential as corrosion inhibitors for carbon steel in acidic environments. []
- Antimicrobial agents: Studies indicate the potential of certain 2,2'-bifuran derivatives in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA). []
Q10: What are the environmental implications of utilizing 2,2'-bifuran in polymer synthesis?
A10: One significant advantage of 2,2'-bifuran is its potential to be derived from renewable resources like furfural. [, ] This makes it an attractive building block for developing sustainable and bio-based polymers with a lower environmental footprint compared to traditional petroleum-based alternatives.
Q11: How does the research on 2,2'-bifuran bridge different scientific disciplines?
A11: The study of 2,2'-bifuran and its derivatives exemplifies cross-disciplinary research by integrating:
- Organic Chemistry: Synthetic methodologies for 2,2'-bifuran derivatives and their incorporation into polymers. [, , , ]
- Materials Science: Exploring the properties and potential applications of 2,2'-bifuran-containing materials. [, , , ]
- Computational Chemistry: Employing theoretical calculations to understand structure-property relationships and guide material design. [, , , ]
- Biological Sciences: Investigating the biological activity of 2,2'-bifuran derivatives, such as their antimicrobial potential. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.